molecular formula C8H8S2 B1593557 2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane CAS No. 3357-53-7

2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane

Cat. No. B1593557
CAS RN: 3357-53-7
M. Wt: 168.3 g/mol
InChI Key: QGQBREBGIBKDOS-UHFFFAOYSA-N
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Description

2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane, also known as CpDT, is a sulfur-containing organic compound that has gained increasing attention in the field of organic synthesis due to its unique properties. CpDT is a cyclic thioether that contains a cyclopentadienyl ring and a dithiolane ring, which makes it an important building block in the synthesis of various compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Dihydrothiophenes and Thiophenes : Utilizing 2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane as a masked thiolate anion has enabled the synthesis of thiophenes and dihydrothiophenes under mild conditions, contributing to the formation of five-membered sulfur heterocycles (Fang et al., 2014).
  • Semi-Industrial Synthesis Method : A method for synthesizing 2-(1,3-dithiolane-2-ylidene)malononitrile suitable for scaling has been developed, featuring a three-component synthesis approach and leveraging simple, cheap raw materials (Lipin, 2020).
  • Direct Synthesis of Norbornanone Dithioacetals : This compound has been used in the synthesis of norbornanone dithioacetals via in situ generation of 1,3-cyclopentadien-2-yl sulfide tautomers (Ohkita et al., 1996).

Applications in Material Science

  • Preparation of Polythiophenes : The compound has been involved in preparing novel polythiophenes, which exhibit interesting properties like low oxidation potentials and long-wavelength absorptions, relevant in material science (Kozaki et al., 1994).

Environmental and Green Chemistry

  • Environmentally Friendly Synthesis : A method was developed for synthesizing 2-ylidene-1,3-dithiolanes in a water-based system, avoiding toxic solvents and catalysts, marking a step towards greener chemistry practices (Lipin & Ershov, 2020).

Potential Industrial Applications

  • Thioacetalization Reagent : The compound was investigated as a thioacetalization reagent for aldehydes and ketones, showing potential in various industrial chemical processes (Liu et al., 2004).
  • Synthesis of Transition Metal Complexes : Its role in the synthesis of thioether transition metal complexes highlights potential applications in areas like catalysis and material science (Long et al., 1988).

Miscellaneous Applications

  • Inhibition of Copper Corrosion : A derivative of this compound has been studied for its ability to inhibit copper corrosion in nitric acid solutions, which could have implications in material preservation and industrial maintenance (Fiala et al., 2007).

properties

IUPAC Name

2-cyclopenta-2,4-dien-1-ylidene-1,3-dithiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S2/c1-2-4-7(3-1)8-9-5-6-10-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQBREBGIBKDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C2C=CC=C2)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352459
Record name 2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3357-53-7
Record name 2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane
Reactant of Route 2
2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane
Reactant of Route 3
2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane
Reactant of Route 4
2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane
Reactant of Route 5
2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane
Reactant of Route 6
2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane

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